molecular formula C15H12N2O2 B1602586 Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate CAS No. 864685-41-6

Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate

Cat. No.: B1602586
CAS No.: 864685-41-6
M. Wt: 252.27 g/mol
InChI Key: IPWZQLWEEDVYIT-UHFFFAOYSA-N
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Description

Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate is a pyridine derivative featuring a 3-cyanophenyl substituent at the 5-position and an ethyl ester group at the 3-position. Pyridine carboxylates are widely explored in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules.

Properties

IUPAC Name

ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-2-19-15(18)14-7-13(9-17-10-14)12-5-3-4-11(6-12)8-16/h3-7,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZQLWEEDVYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590185
Record name Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-41-6
Record name Ethyl 5-(3-cyanophenyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864685-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate typically involves the reaction of 3-cyanophenylboronic acid with ethyl 3-bromopyridine-5-carboxylate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like DMF.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyridine-3-Carboxylate Derivatives

Compound Name Core Structure Substituents/Modifications
Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate Pyridine 5-(3-cyanophenyl), 3-COOEt
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine 5-methyl, fused imidazole ring
Ethyl 6-{5-[(propan-2-yl)oxy]pyridin-3-yl}imidazo[1,5-a]pyridine-3-carboxylate Imidazo[1,5-a]pyridine 6-(propan-2-yloxy)pyridin-3-yl substituent
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate Pyridine 5-cyano, 2-hydroxy, 6-methyl
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine 5-bromo, fused pyrazole ring

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, bromo) improve stability and modulate electronic properties .

Physical and Spectroscopic Properties

Available data for analogs provides benchmarks for the target compound:

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) IR (ν, cm⁻¹) NMR (δ, ppm)
Ethyl 5-{(E)-[(aminocarbonothioyl)hydrazono]methyl}-6-chloro-2-methylpyridine-3-carboxylate 222–224 1688 (C=O) Not reported
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate Not reported Not reported Crystallographic P1 space group, a = 5.64 Å
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate Not reported 3437 (NH), 1688 (C=O) Not reported

Insights :

  • Strong C=O stretches (~1688 cm⁻¹) are consistent across esters .
  • Crystallographic data reveals non-planar conformations influenced by substituents .

Biological Activity

Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14H12N2O2, featuring a pyridine ring substituted with a cyanophenyl group and an ethyl ester functional group. The specific arrangement of these substituents influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate the activity of these targets through:

  • Hydrogen bonding : The cyano and ester groups facilitate interactions with active sites of enzymes.
  • Electrostatic interactions : These enhance binding affinity, influencing the compound's specificity towards biological targets.

Antimicrobial Activity

Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis due to the presence of electron-withdrawing groups on the phenyl ring.

Antiproliferative Effects

The compound has been investigated for its antiproliferative effects against various cancer cell lines. A summary of relevant studies is provided in the table below:

Activity Type Description IC50 Values
AntimicrobialEffective against Staphylococcus aureus and Enterococcus faecalisVaries by derivative
Enzyme InhibitionModerate inhibition of carbonic anhydrase-II13.8 - 35.7 µM
AntiproliferativeCytotoxic effects observed in various cancer cell linesVaries by derivative

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including triple-negative breast cancer (TNBC) cells, with minimal toxicity towards non-tumorigenic cells .

Case Studies

  • Antitumor Activity : A study evaluated the compound's effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468). Results showed significant growth inhibition at concentrations correlating with reduced cell viability and altered cell cycle progression .
  • Enzyme Inhibition : Another investigation focused on the compound's inhibitory effects on carbonic anhydrase, revealing moderate inhibition that suggests potential use in therapeutic contexts where enzyme modulation is beneficial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate
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Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate

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